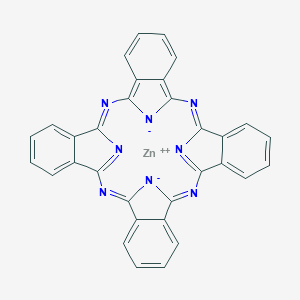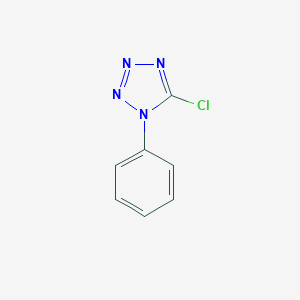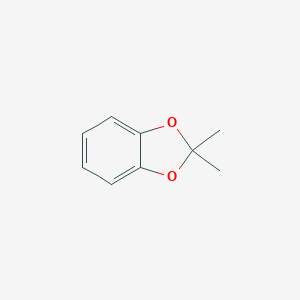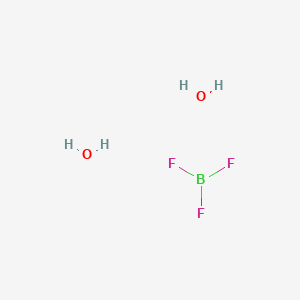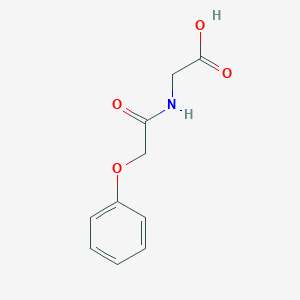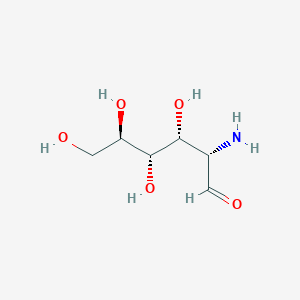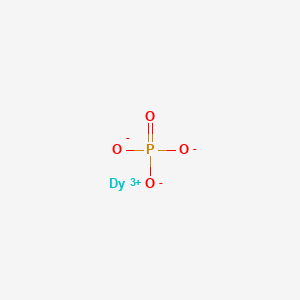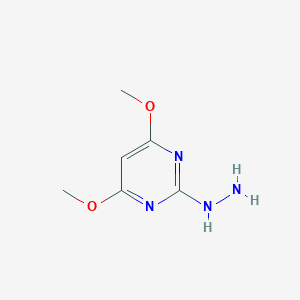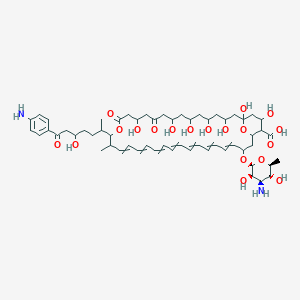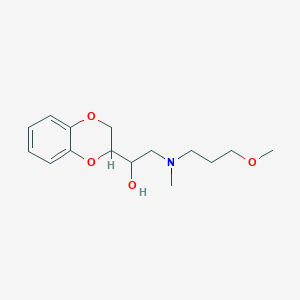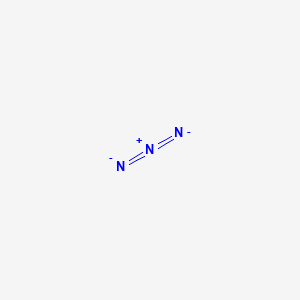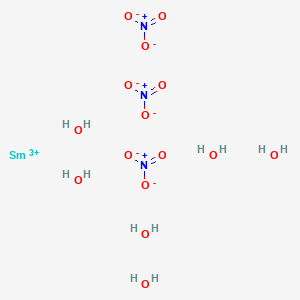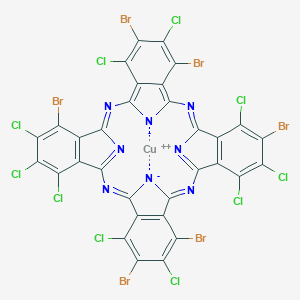
Fastogen Green Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fastogen Green Y: is a copper-phthalocyanine pigment known for its vibrant yellowish-green color. It is widely used in various industrial applications, including printing inks, paints, and coatings. The chemical formula for C.I. Pigment Green 36 is C32Br6Cl10CuN8 , and it is characterized by its high stability and excellent coloristic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fastogen Green Y is synthesized through the exhaustive halogenation of crude copper-phthalocyanine blue with chlorine or bromine, or a mixture of both. The synthesis is typically carried out at elevated temperatures in a suitable solvent, commonly a molten aluminum chloride and sodium chloride eutectic mixture .
Industrial Production Methods: The industrial production of this compound involves the direct halogenation process mentioned above. The pigment is then subjected to various finishing processes, including grinding and surface treatment, to enhance its dispersibility and application properties .
Analyse Chemischer Reaktionen
Types of Reactions: Fastogen Green Y undergoes several types of chemical reactions, including:
Oxidation: The pigment is generally stable and does not readily undergo oxidation.
Reduction: It is incompatible with reducing agents and does not typically undergo reduction reactions.
Substitution: The pigment can participate in substitution reactions, particularly halogen exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: The pigment is stable and does not react with common oxidizing agents.
Reducing Agents: It is incompatible with reducing agents and may decompose under such conditions.
Substitution Reactions: Halogen exchange reactions can occur under specific conditions, using reagents like chlorine or bromine.
Major Products Formed: The primary product formed from these reactions is the halogenated copper-phthalocyanine pigment itself, with variations in the halogen content depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Fastogen Green Y has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various chemical studies and as a reference material for colorimetric analysis.
Biology: Employed in biological staining techniques and as a marker in various biological assays.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the production of high-performance coatings, plastics, and printing inks due to its excellent stability and color properties
Wirkmechanismus
The mechanism by which Fastogen Green Y exerts its effects is primarily through its interaction with light. The pigment absorbs light in the visible spectrum, resulting in its characteristic yellowish-green color. The molecular structure of the pigment, with its extensive conjugated system, allows for efficient light absorption and stability .
Vergleich Mit ähnlichen Verbindungen
C.I. Pigment Green 7: A bluish-green pigment where the copper-phthalocyanine molecule is fully chlorinated.
C.I. Pigment Green 38: Another green pigment with a different halogenation pattern.
Uniqueness: Fastogen Green Y is unique due to its specific halogenation pattern, incorporating both bromine and chlorine atoms. This results in a distinct yellowish-green hue and excellent stability, making it highly desirable for various industrial applications .
Eigenschaften
CAS-Nummer |
14302-13-7 |
|---|---|
Molekularformel |
C32Br6Cl10CuN8 |
Molekulargewicht |
1393.9 g/mol |
IUPAC-Name |
copper;5,7,14,24,26,34-hexabromo-6,8,15,16,17,23,25,32,33,35-decachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32Br6Cl10N8.Cu/c33-9-1-4(15(39)12(36)20(9)44)28-49-25(1)53-31-7-8(18(42)23(47)14(38)17(7)41)32(56-31)54-26-2-5(16(40)13(37)21(45)10(2)34)29(50-26)55-30-6-3(27(51-28)52-30)11(35)22(46)24(48)19(6)43;/q-2;+2 |
InChI-Schlüssel |
JRJLLXQDXANQEC-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2] |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2] |
Key on ui other cas no. |
14302-13-7 |
Physikalische Beschreibung |
C.i. pigment green 36 is an odorless green-yellowish to green powder. pH 7.0-9.0. (NTP, 1992) DryPowder, WetSolid; OtherSolid, Liquid |
Löslichkeit |
less than 0.1 mg/mL at 64° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


